molecular formula C19H19NO5 B11651407 Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

Cat. No.: B11651407
M. Wt: 341.4 g/mol
InChI Key: BBFOASZMGQAADZ-UHFFFAOYSA-N
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Description

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate is a synthetic organic compound that belongs to the class of benzodioxane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxane derivatives.

Scientific Research Applications

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxane moiety can interact with α-adrenergic receptors, leading to its biological effects. Additionally, the amide linkage may play a role in binding to specific enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(2,3-dihydro-1,4-benzodioxine-6-amido)benzoate is unique due to its combination of the benzodioxane core with an amide linkage and a propyl ester group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other benzodioxane derivatives.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

propyl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate

InChI

InChI=1S/C19H19NO5/c1-2-9-25-19(22)13-3-6-15(7-4-13)20-18(21)14-5-8-16-17(12-14)24-11-10-23-16/h3-8,12H,2,9-11H2,1H3,(H,20,21)

InChI Key

BBFOASZMGQAADZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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